molecular formula C15H17BrN2O2 B7595896 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione

Cat. No. B7595896
M. Wt: 337.21 g/mol
InChI Key: UKVYHMCGGJPIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-2,3-dione derivatives and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione is not fully understood. However, it is believed that 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has also been shown to interact with DNA and inhibit the activity of topoisomerase II, leading to the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate various physiological processes, including cell proliferation, apoptosis, and DNA repair. 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has several advantages for lab experiments. It is commercially available in high purity and can be synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. However, the limitations of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione. One potential area of research is the development of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione-based drugs for the treatment of cancer and inflammation. Another area of research is the identification of novel targets and signaling pathways modulated by 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione. Additionally, the development of more efficient synthesis methods and formulations of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione could improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various physiological processes, make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione and to develop more efficient synthesis methods and formulations.

Synthesis Methods

The synthesis of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione involves the reaction of 5-bromoindole-2,3-dione with 4-methylpiperidine in the presence of a suitable base. The reaction yields 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione in good yield and purity. The synthesis of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been optimized for large-scale production, making it commercially available for scientific research.

Scientific Research Applications

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Additionally, 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been found to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II.

properties

IUPAC Name

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-10-4-6-17(7-5-10)9-18-13-3-2-11(16)8-12(13)14(19)15(18)20/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVYHMCGGJPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione

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